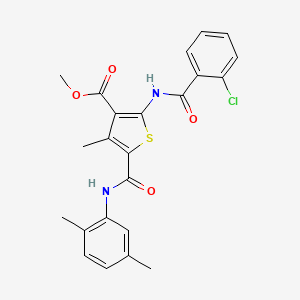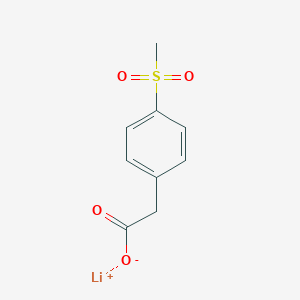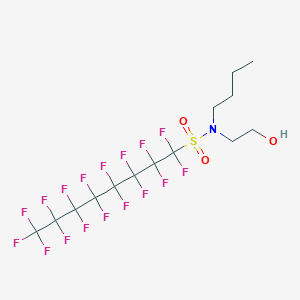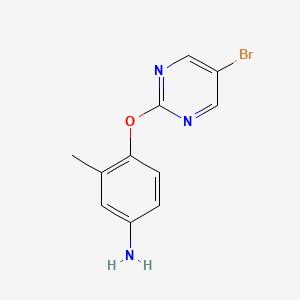
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl azide.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The fluorine atoms increase the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol: This compound is similar in structure but lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: This compound has a similar fluorinated backbone but contains a sulfonyl fluoride group instead of a methanesulfonate group.
Uniqueness: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is unique due to its combination of high reactivity and stability. The presence of multiple fluorine atoms provides exceptional thermal and chemical stability, while the methanesulfonate group allows for versatile chemical modifications.
Eigenschaften
CAS-Nummer |
188534-35-2 |
|---|---|
Molekularformel |
C7H5F11O3S |
Molekulargewicht |
378.16 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl methanesulfonate |
InChI |
InChI=1S/C7H5F11O3S/c1-22(19,20)21-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
InChI-Schlüssel |
BRGXVFJOTDAMDP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)









